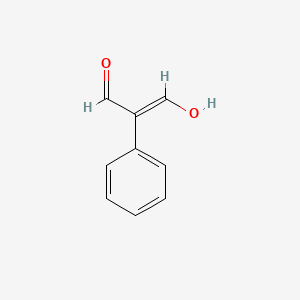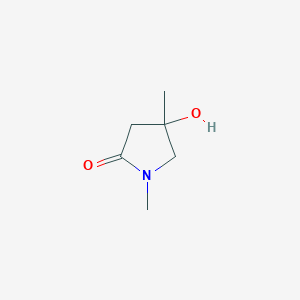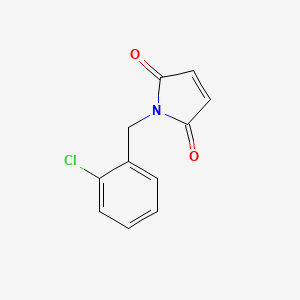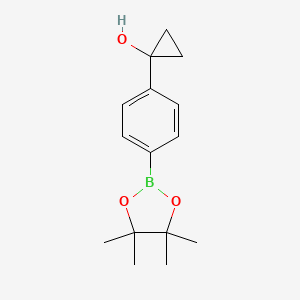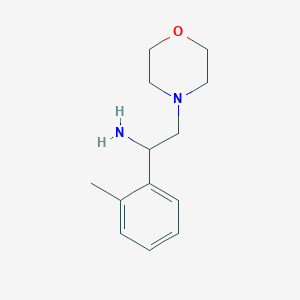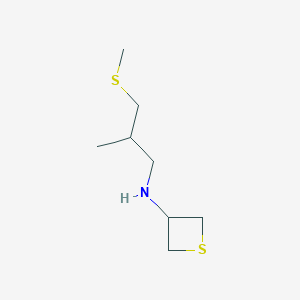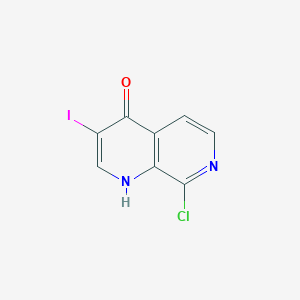
tert-Butyl 2-(cyanomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(cyanomethyl)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group and a cyanomethyl group attached to the benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzyl Cyanide Route: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide.
Ritter Reaction: Another method involves the Ritter reaction, where methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of sulfuric acid and acetic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(cyanomethyl)benzoate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products include amines.
Substitution: Products include substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug synthesis and development.
Industry:
- Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(cyanomethyl)benzoate involves its reactivity at the ester and nitrile functional groups. The ester group can undergo hydrolysis, while the nitrile group can participate in nucleophilic addition reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents.
Comparación Con Compuestos Similares
tert-Butyl benzoate: Lacks the cyanomethyl group, making it less reactive in certain reactions.
Methyl 2-(cyanomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
- The presence of both the tert-butyl ester and cyanomethyl groups makes tert-Butyl 2-(cyanomethyl)benzoate unique in its reactivity and applications. The tert-butyl group provides steric hindrance, while the cyanomethyl group offers additional sites for chemical modification.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(cyanomethyl)benzoate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-7-5-4-6-10(11)8-9-14/h4-7H,8H2,1-3H3 |
Clave InChI |
SNDKVDUGVAWUKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC=C1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


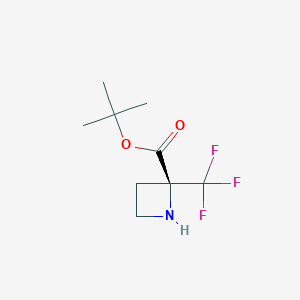

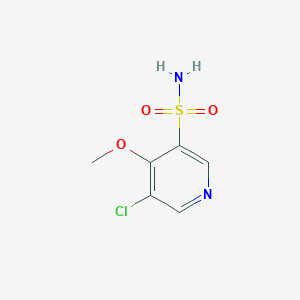
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
